

# Technical Support Center: Ensuring Consistent Delivery of Aurothiomalate in Animal Studies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Aurothiomalate (sodium)**

Cat. No.: **B10830287**

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

## Frequently Asked Questions (FAQs)

This section addresses common questions that researchers encounter when working with sodium aurothiomalate.

### 1. What is sodium aurothiomalate and what are its key properties for in vivo studies?

Sodium aurothiomalate, also known as gold sodium thiomalate, is a gold-containing compound with immunosuppressive and anti-inflammatory properties[1]. It is a fine, pale yellow, hygroscopic powder with a metallic taste that is very soluble in water[2][3]. The pH of a 10% aqueous solution is between 6.0 and 7.0[3]. Its established use in treating rheumatoid arthritis in humans has led to its application in various animal models of inflammatory diseases[4][5].

### 2. What is the recommended method for preparing a sodium aurothiomalate solution for injection?

For research purposes, a sterile solution can be prepared from a lyophilized powder. It is crucial to use a sterile, pyrogen-free diluent such as Sterile Water for Injection or 0.9% Sodium Chloride (sterile saline)[6]. Given its high solubility, concentrations of up to 200 mg/mL in water are achievable[7]. To ensure sterility, the final solution should be passed through a 0.2  $\mu$ m filter into a sterile vial[6]. The pH should be maintained close to neutral (ideally 6.8–7.2) to ensure physiological compatibility[6].

### 3. How should I store the prepared sodium aurothiomalate solution?

The commercially available sterile aqueous solution, Myochrysine, is recommended to be stored between 15°C and 30°C and protected from light[3]. Solutions that have darkened beyond a pale yellow color should be discarded as this may indicate degradation[3]. For reconstituted solutions prepared in the lab, it is best practice to store them protected from light. While specific long-term stability data for lab-prepared solutions is not readily available, storing aliquots at -20°C for long-term use and in a refrigerator (2-8°C) for short-term use (days to a week) is a common practice for many sterile preparations, though this should be validated for your specific formulation if possible[8].

### 4. Which administration route is best for my animal study?

The most common routes for sodium aurothiomalate in animal studies are intramuscular (IM) and subcutaneous (SC) injection[4][9]. The choice of route can impact the pharmacokinetic profile. For instance, in rabbits, intramuscular injection resulted in a mean absorption half-life of 9.0 minutes and a peak concentration at around 1-2 hours[10]. Subcutaneous administration is also widely used and may offer a slower, more sustained release[11]. Intraperitoneal (IP) injection is another option, though it can lead to hepatic first-pass metabolism, potentially altering the systemic exposure compared to IV or SC routes[12]. The optimal route will depend on the specific aims of your study, including the desired pharmacokinetic profile and the animal model being used.

### 5. What are the common signs of toxicity I should monitor for in my animals?

Common adverse effects observed in animals include local reactions at the injection site, such as swelling[13]. Systemic toxicity can manifest as renal issues, indicated by proteinuria (protein in the urine), and hematological changes like thrombocytopenia (low platelets) and leukopenia (low white blood cell count)[13][14]. Regular monitoring of the animals' overall health, body weight, and injection sites is crucial. For longer-term studies, periodic urine and blood analysis can help detect early signs of toxicity[4][15].

## Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

## Guide 1: Inconsistent Experimental Results

Inconsistent results are a significant challenge in preclinical research. This guide helps you identify and address potential sources of variability in your aurothiomalate studies.

Problem: High variability in therapeutic outcomes between animals or experimental groups.

| Potential Cause             | Explanation & Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                               |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inaccurate Dosing           | The concentration of your prepared solution may be incorrect due to weighing errors or incomplete dissolution. Solution: Implement a quality control step to verify the concentration of your stock solution. A simple UV-Vis spectrophotometry method can be developed for this purpose.                                                                                                                                                         |
| Solution Instability        | Sodium aurothiomalate solutions are sensitive to light and can degrade over time, leading to a decrease in the active compound concentration <sup>[3]</sup> . Solution: Always prepare fresh solutions when possible. If storing, protect from light and store at an appropriate temperature. Visually inspect for any color change (darkening) before each use <sup>[3]</sup> .                                                                  |
| Inconsistent Administration | Variations in injection technique (e.g., depth of injection for IM, volume leakage for SC) can lead to differences in absorption and bioavailability. Solution: Ensure all personnel are thoroughly trained in consistent and accurate injection techniques for the chosen route. For SC injections, gently tent the skin to create a pocket for the injection, and for IM, ensure the needle is inserted into the muscle mass at a proper angle. |
| Biological Variability      | Differences in animal strain, age, sex, and microbiome can all contribute to varied responses to treatment. Solution: Standardize your animal model as much as possible. Use animals of the same sex, age, and from the same vendor. House animals under consistent environmental conditions.                                                                                                                                                     |

## Guide 2: Administration and Injection Site Issues

Proper administration is key to ensuring the intended dose is delivered effectively and without causing unnecessary stress or harm to the animal.

Problem: Difficulty with injections or adverse reactions at the injection site.

| Potential Issue                  | Explanation & Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                  |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation at Injection Site  | <p>This can occur if the solution is too concentrated, has an inappropriate pH, or interacts with the physiological environment at the injection site. Solution: Ensure your solution is fully dissolved and the pH is near physiological levels (around 7.4)[6]. Consider diluting the solution to a lower concentration if precipitation is observed.</p>                                                          |
| Local Swelling and Inflammation  | <p>This is a known side effect and can be caused by the compound itself, the vehicle, or the injection procedure[13]. Solution: Rotate injection sites for subsequent doses. Ensure the injection volume is appropriate for the animal's size and the chosen route (see table below). Using a smaller gauge needle can also help minimize tissue trauma. If inflammation is severe, consult with a veterinarian.</p> |
| Leakage from Injection Site      | <p>This is more common with subcutaneous injections if the needle is withdrawn too quickly or the volume is too large. Solution: After injecting, pause for a few seconds before withdrawing the needle to allow the tissue to close around the injection track. Ensure the injection volume does not exceed recommended limits.</p>                                                                                 |
| Animal Distress During Injection | <p>Improper restraint or a painful injection can cause stress, which can impact experimental outcomes. Solution: Ensure proper and gentle restraint techniques are used. Warming the solution to room temperature before injection can reduce discomfort. Use a new, sterile needle for each animal to ensure sharpness.</p>                                                                                         |

## Recommended Maximum Injection Volumes for Rodents

| Route                | Mouse (25-30g)   | Rat (250-300g)  |
|----------------------|------------------|-----------------|
| Intramuscular (IM)   | 0.05 mL per site | 0.1 mL per site |
| Subcutaneous (SC)    | 1-2 mL           | 5-10 mL         |
| Intraperitoneal (IP) | 1-2 mL           | 5-10 mL         |

Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) for specific recommendations.

## Detailed Experimental Protocols

### Protocol 1: Preparation of Sodium Aurothiomalate Solution for Injection (10 mg/mL)

This protocol provides a step-by-step guide for preparing a sterile sodium aurothiomalate solution from a lyophilized powder for use in animal studies.

#### Materials:

- Sodium aurothiomalate powder (pharmaceutical grade)
- Sterile, pyrogen-free 0.9% Sodium Chloride for Injection (sterile saline)
- Sterile, empty vials with rubber stoppers
- Sterile syringes and needles (various sizes)
- 0.2  $\mu$ m sterile syringe filter
- Laminar flow hood or biological safety cabinet

#### Procedure:

- Calculate Required Amounts: Determine the total volume of solution needed and calculate the mass of sodium aurothiomalate required to achieve a final concentration of 10 mg/mL.

- Aseptic Preparation: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.
- Reconstitution:
  - Using a sterile syringe and needle, draw up the calculated volume of sterile saline.
  - Carefully inject the saline into the vial containing the sodium aurothiomalate powder.
  - Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The solution should be clear and pale yellow[3].
- Sterile Filtration:
  - Using a new sterile syringe, draw up the reconstituted solution.
  - Attach a 0.2 µm sterile syringe filter to the syringe.
  - Filter the solution into a new, sterile, empty vial.
- Labeling and Storage:
  - Label the final vial clearly with the compound name, concentration, date of preparation, and your initials.
  - Store the solution protected from light. For immediate use, it can be kept at room temperature. For storage up to one week, refrigerate at 2-8°C. For longer-term storage, consider preparing and storing aliquots at -20°C, though stability under these conditions should be validated.

## Protocol 2: Quality Control - Concentration Verification using UV-Vis Spectrophotometry

This protocol provides a basic method to verify the concentration of your prepared sodium aurothiomalate solution. Note that this is a general guideline and should be optimized and validated for your specific instrument and concentration range.

Materials:

- UV-Vis Spectrophotometer
- Quartz cuvettes
- Prepared sodium aurothiomalate solution
- Sterile 0.9% Sodium Chloride (as blank)

**Procedure:**

- Prepare Standards: Create a series of known concentrations of sodium aurothiomalate in sterile saline to generate a standard curve.
- Determine Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ):
  - Scan a mid-range standard concentration across a UV spectrum (e.g., 200-400 nm) to identify the  $\lambda_{\text{max}}$ .
- Generate Standard Curve:
  - Measure the absorbance of each standard at the determined  $\lambda_{\text{max}}$ , using sterile saline as a blank.
  - Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the  $R^2$  value (should be  $>0.99$ ).
- Measure Sample Concentration:
  - Dilute your prepared sodium aurothiomalate solution to fall within the range of your standard curve.
  - Measure the absorbance of the diluted sample at the  $\lambda_{\text{max}}$ .
  - Use the equation from the standard curve to calculate the concentration of your diluted sample and then back-calculate the concentration of your original solution.

## Visualizations

# Workflow for Preparing and Administering Sodium Aurothiomalate



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation, quality control, and administration of sodium aurothiomalate.

## Troubleshooting Logic for Inconsistent Results

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting inconsistent results in aurothiomalate studies.

## References

- Auranofin Versus Injectable Gold. Comparison of Pharmacokinetic Properties. (n.d.). PubMed.
- Batlle Gualda, E. (1985). [Auranofin and sodium aurothiomalate: a comparative review. I. Physicochemical, pharmacokinetic and pharmacological properties]. *Medicina clinica*, 84(20), 834–839.
- Bloom, J. C., Thiem, P. A., Halper, L. K., Saunders, L. Z., & Morgan, D. G. (1988). The effect of longterm treatment with auranofin and gold sodium thiomalate on immune function in the dog.
- Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Comparative pharmacokinetics of triethylphosphine gold (auranofin) and gold sodium thiomalate (GST). (n.d.). PubMed.
- Evaluation of a candidate anti-arthritis drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers. (n.d.). National Institutes of Health.
- Instech Laboratories, Inc. (2021, February 23). Pharmaceutical-grade Sterile Solutions for Mice and Rats.
- Sodium aurothiomalate – Knowledge and References. (n.d.). Taylor & Francis.
- Konigsberg, P. J., Debrick, J. E., Pawlowski, T. J., & Staerz, U. D. (1999). Liposome encapsulated aurothiomalate reduces collagen-induced arthritis in DBA/1J mice. *Biochimica et biophysica acta*, 1421(1), 149–162.
- Sodium aurothiomalate (Gold therapy) Rheumatology Local Safety Monitoring Schedule. (n.d.).
- Sodium aurothiomalate. (n.d.). Wikipedia.
- Suppression of adjuvant-induced arthritis in the rat by gold sodium thiomalate. (n.d.). PubMed.
- Mangan, F. R., & Thomson, M. J. (1985). Inhibitory effect of sodium aurothiomalate on a chronic inflammatory model in the rat.
- Gold Sodium Thiomalate. (n.d.). PubChem.
- Harth, M., Davis, P., Thompson, J. M., & Menard, H. (1987). Comparison Between Sodium Aurothiomalate and Auranofin in Rheumatoid Arthritis. Results of a Two-Year Open Randomized Study.
- Ward, J. R., Williams, H. J., Egger, M. J., Reading, J. C., Boyce, E., Altz-Smith, M., ... & the Cooperating Clinic Consortium for the Systemic Study of Rheumatic Diseases. (1983).

Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial.

- Walz, D. T., Di Martino, M. J., & Misher, A. (1971). Suppression of adjuvant-induced arthritis in the rat by gold sodium thiomalate.
- Wood, P. L., Khan, M. A., & Moskal, J. R. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. *Redox report : communications in free radical research*, 13(1), 27–34.
- sanofi-aventis Canada Inc. (2007, November 29). PRESCRIBING INFORMATION MYOCHRYNSINE.
- Melethil, S., & Schoepp, D. (1987). Pharmacokinetics of gold sodium thiomalate in rabbits. *Pharmaceutical research*, 4(4), 332–336.
- Monitoring animal health during chronic toxicity studies. (n.d.). PubMed.
- Lewis, D., & Capell, H. A. (1984). Oral gold: a comparison with placebo and with intramuscular sodium aurothiomalate.
- Liposome Encapsulated Aurothiomalate Reduces Collagen-Induced Arthritis in DBA/1J Mice. (n.d.). AMiner.
- The effect of aurothiomalate on the oxidative burst of polymorphonuclear leukocytes varies with the quantity of drug in myocristin ampoules. (n.d.). PubMed.
- Smith, P. R., Brown, G. M., & Meyers, O. L. (1982). An open comparative study of auranofin vs. gold sodium thiomalate.
- Ayesh, R., Mitchell, S. C., Waring, R. H., Withrington, R. H., Seifert, M. H., & Smith, R. L. (1987). Sodium aurothiomalate toxicity and sulphoxidation capacity in rheumatoid arthritic patients.
- Chiang, P.-C., Lin, M., & Wong, H. (2018). Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations. *Journal of pharmaceutical sciences*, 107(12), 3132–3140.
- Studies on the absorption of practically water-insoluble drugs following injection VI: Subcutaneous absorption from aqueous suspensions in rats. (n.d.). PubMed.
- (PDF) Stability of reconstituted cefuroxime axetil at different temperature storage conditions. (n.d.). ResearchGate.
- [Toxic effects of the second dose of sodium aurothiomalate in childhood systemic chronic arthritis]. (n.d.). PubMed.
- Tsai, C. Y., Chen, J. C., & Su, D. M. (2022). Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout. *STAR protocols*, 3(2), 101344.
- Gold levels produced by treatment with auranofin and sodium aurothiomalate. (n.d.). National Institutes of Health.

- NHS Specialist Pharmacy Service. (2021, August 5). Summary of biopharmaceutical stability data reviewed and available extended shelf-life data V5.
- Effect of sodium aurothiomalate on carrageenan induced inflammation of the air pouch in mice. (n.d.). National Institutes of Health.
- The in vivo effect of triethylphosphine gold (auranofin), sodium aurothiomalate and azathioprine on immune function in the dog. (n.d.). PubMed.
- Pharmacokinetic (PK) Differences Between Subcutaneous and Intramuscular Administration of Lanreotide: Results from a Phase I Study. (n.d.). NANETS.
- Ultrastructure of the skin of patients treated with sodium aurothiomalate. (n.d.). PubMed.
- Thermal stability of sodium hyaluronate in aqueous solution. (n.d.). PubMed.
- What is the difference between the effect of sc and ip injection in mice? (n.d.). ResearchGate.
- What is the difference between Intraperitoneal injection and intravenous administration when treating mice? (n.d.). ResearchGate.
- Blocka, K. L., Paulus, H. E., & Furst, D. E. (1986). Clinical pharmacokinetics of oral and injectable gold compounds. *Clinical pharmacokinetics*, 11(2), 133–143.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]
- 2. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibitory effect of sodium aurothiomalate on a chronic inflammatory model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Aurothiomalate sodium | PKC | TargetMol [targetmol.com]
- 8. sps.nhs.uk [sps.nhs.uk]

- 9. The effect of longterm treatment with auranofin and gold sodium thiomalate on immune function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of gold sodium thiomalate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the absorption of practically water-insoluble drugs following injection VI: Subcutaneous absorption from aqueous suspensions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjah.nhs.uk [rjah.nhs.uk]
- 13. Sodium aurothiomalate toxicity and sulphoxidation capacity in rheumatoid arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An open comparative study of auranofin vs. gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Ensuring Consistent Delivery of Aurothiomalate in Animal Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830287#ensuring-consistent-delivery-of-aurothiomalate-in-animal-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)